Lipophilicity Control: LogP Reduction vs. 4-Methylpiperidine Analog
The 4-methoxypiperidine substituent yields a computed LogP (XLogP3) of 1.85 for the target compound , whereas the direct 4-methylpiperidine analog (5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, CAS 1289089-91-3) exhibits a LogP of 3.56 , a differential of −1.71 log units. This lower lipophilicity is expected to improve aqueous solubility, reduce plasma protein binding, and mitigate cytochrome P450 promiscuity in downstream analogs.
| Evidence Dimension | Computed logP (XLogP3/consensus LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 |
| Comparator Or Baseline | 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine: LogP = 3.56 |
| Quantified Difference | ΔLogP = −1.71 |
| Conditions | Computed values from vendor-certified computational chemistry panels (Chemscene / Chemsrc). |
Why This Matters
A >1.5 log unit lipophilicity reduction between two otherwise identical scaffolds directly influences lead optimization trajectories; the target compound is the clear choice for series requiring lower LogP starting points early in medicinal chemistry campaigns.
